Citropin-2.1.3 is a member of the antimicrobial peptide family, specifically derived from amphibian sources. These peptides are known for their broad-spectrum antimicrobial properties, making them significant in the search for alternative therapeutic agents against resistant bacterial strains. Citropin-2.1.3 exhibits notable activity against various pathogens, including Staphylococcus aureus and other Gram-positive bacteria.
Citropin-2.1.3 is primarily isolated from the skin secretions of certain amphibians, particularly frogs. These natural peptides are part of the innate immune system of amphibians, providing a first line of defense against microbial infections in their aquatic environments.
Citropin-2.1.3 falls under the category of antimicrobial peptides (AMPs), which are small, positively charged peptides that disrupt bacterial membranes and inhibit microbial growth. They are classified based on their structure and mechanism of action, with Citropin-2.1.3 specifically noted for its cationic nature and amphipathicity.
The synthesis of Citropin-2.1.3 can be approached through both natural extraction and synthetic peptide chemistry:
During SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process involves deprotection steps to remove protective groups from amino acids before coupling them to the chain.
The molecular structure of Citropin-2.1.3 consists of a sequence of amino acids that form an alpha-helical conformation, which is crucial for its antimicrobial activity. The specific sequence contributes to its ability to interact with lipid membranes.
The molecular formula for Citropin-2.1.3 is C₁₈H₃₃N₆O₄S, with a molecular weight of approximately 397.56 g/mol. The presence of disulfide bonds may influence its stability and activity.
Citropin-2.1.3 primarily engages in interactions with bacterial membranes through electrostatic attraction and hydrophobic interactions, leading to membrane disruption.
The mechanism involves the peptide inserting itself into the lipid bilayer, forming pores that compromise membrane integrity, resulting in cell lysis or death.
The antimicrobial action of Citropin-2.1.3 begins with its binding to negatively charged bacterial membranes due to its cationic nature. This interaction alters the membrane potential and permeability.
Studies have shown that Citropin-2.1.3 can effectively inhibit biofilm formation by bacteria, which is critical in treating chronic infections where biofilms protect bacteria from conventional antibiotics.
Citropin-2.1.3 is typically characterized as a white to off-white powder when dried, soluble in water and other polar solvents due to its hydrophilic amino acid residues.
Relevant analyses include circular dichroism spectroscopy to confirm its secondary structure and antimicrobial assays to evaluate its effectiveness against various pathogens.
Citropin-2.1.3 has potential applications in:
Amphibians inhabit microbe-rich aqueous and terrestrial environments, creating evolutionary pressure for sophisticated innate immune defenses. Their skin secretions contain complex AMP cocktails that provide immediate protection against pathogens. Over 50% of known AMPs originate from anuran (frog and toad) species, reflecting their crucial role in survival [1]. These peptides evolved alongside amphibian microbiomes, resulting in diverse structural classes:
Molecular analyses reveal conserved genetic frameworks across amphibian families, with gene duplication and sequence diversification enabling functional specialization. For instance, the Brevinin-1 and -2 families exhibit repeated C-terminal cyclic domains ("Rana-box") optimized for membrane interaction [4]. This evolutionary innovation allows amphibians to combat diverse pathogens without adaptive immunity in their epidermal environments.
Citropin-2.1.3 derives from the Australian green tree frog (Litoria citropa), a hylid species native to eastern Australian rainforests. Bioprospecting efforts identified its precursor, Citropin 1.1, in dorsal gland secretions through reverse-phase HPLC and mass spectrometry [3]. Subsequent structure-activity relationship (SAR) studies led to the design of Citropin-2.1.3, featuring enhanced charge and hydrophobicity for improved microbial selectivity [3].
Table 1: Key Features of Citropin-2.1.3 vs. Other Amphibian AMPs
Peptide | Source Species | Amino Acid Length | Net Charge | Key Antimicrobial Targets |
---|---|---|---|---|
Citropin-2.1.3 | Litoria citropa | 16 | +3 | Gram-positive bacteria, biofilms |
Temporin A | Rana temporaria | 13 | +2 | Staphylococci, Enterococci |
Gaegurin 6 (Brevinin-1EMb) | Glandirana emeljanovi | 24 | +2 | Broad-spectrum bacteria & fungi |
Esculentin-2EM | Glandirana emeljanovi | 37 | +3 | Resistant Gram-negatives |
Citropin-2.1.3 exemplifies rational bioprospecting—combining ecological discovery with synthetic optimization. Unlike broad-spectrum cytotoxins, its targeted design minimizes hemolytic activity while maintaining efficacy against skin pathogens like Staphylococcus aureus (MIC 4–16 mg/L) [3].
Within Litoria citropa, Citropin-2.1.3 functions as a first-line biochemical barrier in skin secretions. Its constitutive and inducible expression provides rapid response to injury or infection:
This multifunctionality exemplifies the evolutionary optimization of AMPs for innate defense. Under environmental stressors (e.g., temperature shifts, wounding), peptide secretion increases 3–5-fold, demonstrating regulated deployment as a survival strategy [1].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5